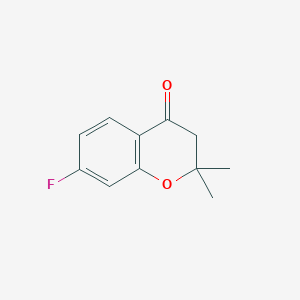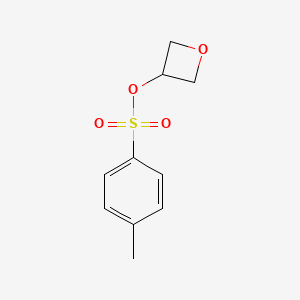
Oxetan-3-yl 4-methylbenzenesulfonate
Descripción general
Descripción
Oxetan-3-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C10H12O4S . It has a molecular weight of 228.27 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of Oxetan-3-yl 4-methylbenzenesulfonate can be achieved through a reaction involving triethylamine in water at 20°C for 18 hours . In this process, p-toluenesulfonyl chloride is added to a solution of the compound and triethylamine in methylene chloride . The reaction mixture is stirred at room temperature overnight . After this time, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with methylene chloride . The resulting residue is then purified by column chromatography to yield the product .Molecular Structure Analysis
The InChI code for Oxetan-3-yl 4-methylbenzenesulfonate is 1S/C10H12O4S/c1-8-2-4-10 (5-3-8)15 (11,12)14-9-6-13-7-9/h2-5,9H,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
In one experiment, Oxetan-3-yl 4-methylbenzenesulfonate was used in a reaction with 3- (2- (difluoromethoxy)-5-methylpyridin-3-yl)phenol in DMF . The reaction mixture was stirred at 60°C for 8 hours .Physical And Chemical Properties Analysis
Oxetan-3-yl 4-methylbenzenesulfonate has a number of physical and chemical properties. It has a molar refractivity of 54.17 and a topological polar surface area (TPSA) of 60.98 Ų . The compound is soluble, with a solubility of 1.63 mg/ml or 0.00713 mol/l .Aplicaciones Científicas De Investigación
Oxetan-3-yl 4-methylbenzenesulfonate is a chemical compound with the CAS Number: 26272-83-3 . It has a molecular weight of 228.27 .
The compound belongs to the class of oxetanes , which are four-membered cyclic ethers . Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
-
Medicinal Chemistry : Oxetanes can be used as replacement groups in medicinal chemistry, influencing the physicochemical properties of the resulting compounds . They can also appear in natural products .
-
Chemical Synthesis : Oxetanes can be synthesized through various methods, including intramolecular cyclization through C-O bond formation, [2+2] and formal [2+2] cycloadditions, and synthesis from oxetane-containing building blocks .
-
Ring-Opening Reactions : Oxetanes are known for their propensity to undergo ring-opening reactions, which can be used in the synthesis of other compounds .
-
Synthesis of Oxetane Derivatives : Oxetane derivatives can be synthesized through various methods, including intramolecular cyclization through C-O bond formation, [2+2] and formal [2+2] cycloadditions, and synthesis from oxetane-containing building blocks .
-
Functionalization of Intact Oxetane Derivatives : Oxetane derivatives can be functionalized through metalated and radical intermediates .
-
Synthesis and Reactivity of 2-Methyleneoxetanes : 2-Methyleneoxetanes can be synthesized and their reactivity can be studied .
-
Ring-Opening and Ring-Expansion Reactions of Oxetanes : Oxetanes can undergo ring-opening and ring-expansion reactions .
-
Pharmacokinetics : Oxetanes can influence the pharmacokinetics of medicinal compounds . This could potentially be used to improve the efficacy and safety of drugs.
-
Simulation Visualizations : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations . This could be used to study the behavior of Oxetan-3-yl 4-methylbenzenesulfonate and other oxetanes in various environments.
-
Certificates of Analysis (COA) : Oxetan-3-yl 4-methylbenzenesulfonate can be analyzed for its purity, composition, and other properties . This is important for ensuring the quality of the compound for use in various applications.
Safety And Hazards
The compound is classified with the signal word “Warning” and has hazard statements H315, H319, H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements P261, P305, P338, P351 advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes (P305+P338+P351) .
Propiedades
IUPAC Name |
oxetan-3-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFWNFVHKAJOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522636 | |
| Record name | Oxetan-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxetan-3-yl 4-methylbenzenesulfonate | |
CAS RN |
26272-83-3 | |
| Record name | Oxetan-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxetan-3-yl 4-methylbenzene-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

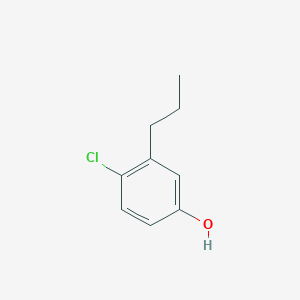
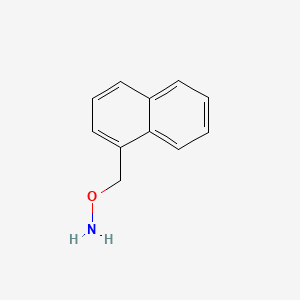
![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)

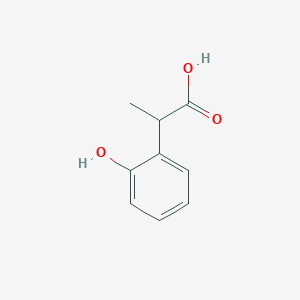
![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)
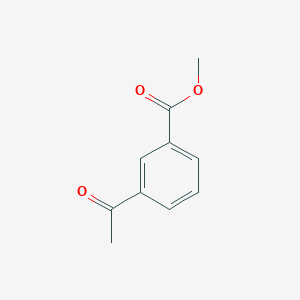
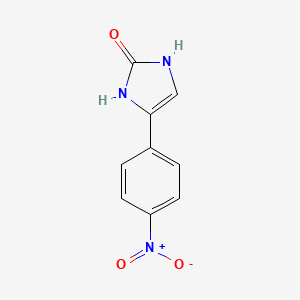
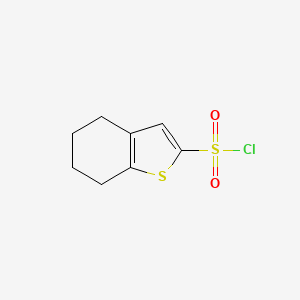

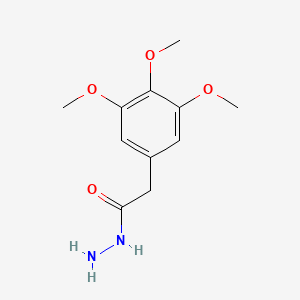
![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)
